2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
Description
This compound features a 4,5-dihydro-3H-1-benzazepine core substituted with a hydroxyl group at position 2, a sulfanyl (-S-) linker, and a morpholin-4-yl ethanone moiety. The sulfanyl group may enhance metabolic stability compared to ether or carbonyl linkages.
Propriétés
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15(18-7-9-21-10-8-18)11-22-14-6-5-12-3-1-2-4-13(12)17-16(14)20/h1-4,14H,5-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEKSQAJEBFQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multiple steps. One common synthetic route includes the lithiation of o-benzylaniline in the presence of a suitable base, followed by the reaction with a sulfur-containing reagent to introduce the sulfanyl group. The intermediate product is then reacted with morpholine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Heterocycle Modifications
2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one (763094-41-3)
- Structural Differences : Replaces the benzazepine with a benzimidazole ring (six-membered, fused benzene-imidazole) and introduces a methyl substituent .
- The methyl group may increase lipophilicity but reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (850932-97-7)
Functional Group Variations
1-(Morpholin-4-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone (24789-75-1)
- Structural Differences: Replaces the benzazepine-sulfanyl moiety with a 3,4,5-trimethoxyphenoxy group .
- Implications : The trimethoxy substituents enhance π-π stacking but reduce solubility. This compound may exhibit stronger interactions with aromatic-rich binding sites compared to the target molecule.
2-(4-Iodophenyl)-1-(morpholin-4-yl)ethanone (364793-89-5)
- Structural Differences : Simplifies the structure to a 4-iodophenyl-acetyl group attached to morpholine .
- Implications : The iodine atom adds steric bulk and polarizability, making this compound suitable for radiolabeling applications. However, the absence of a heterocyclic ring may limit target specificity.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxy group in the target compound improves aqueous solubility compared to methyl or iodine substituents in analogs.
- Lipophilicity : Chlorophenyl (LogP ~3.5) and iodophenyl (LogP ~2.8) groups increase lipophilicity relative to the hydroxybenzazepine (LogP ~2.2).
Computational and Experimental Insights
- Docking Studies : AutoDock Vina simulations suggest the hydroxybenzazepine in the target compound forms hydrogen bonds with serine residues in kinase targets, while sulfonyl-containing analogs (e.g., 850932-97-7) exhibit stronger electrostatic interactions .
- Synthetic Routes : Sodium ethoxide-mediated thioether formation () is applicable to the target compound, though benzazepine synthesis requires additional cyclization steps .
- Crystallography : SHELX-refined structures indicate the morpholine ring adopts a chair conformation, optimizing hydrogen bonding in all analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
